
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable boronic acid or boronic ester. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield alcohols or alkanes.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in organic solvents.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl or amino groups, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(2-propen-1-yl)-1,3,2-dioxaborolane: A structurally similar compound with comparable reactivity.
Uniqueness
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, which makes it a preferred choice in certain synthetic applications. Its ability to form stable complexes with a variety of substrates sets it apart from other boronic esters.
Eigenschaften
Molekularformel |
C15H27BO5 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
2-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]prop-1-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO5/c1-11(16-20-13(2,3)14(4,5)21-16)8-17-9-12-10-18-15(6,7)19-12/h12H,1,8-10H2,2-7H3 |
InChI-Schlüssel |
VCBDINNEKGGYKD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)COCC2COC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
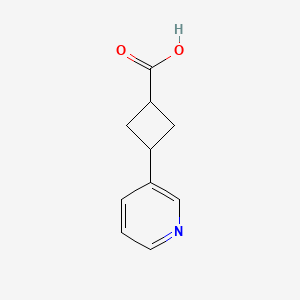
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
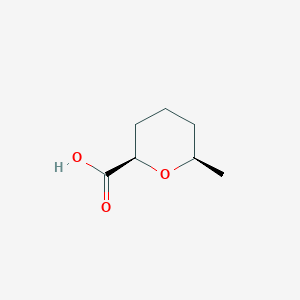
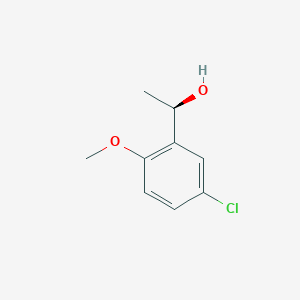
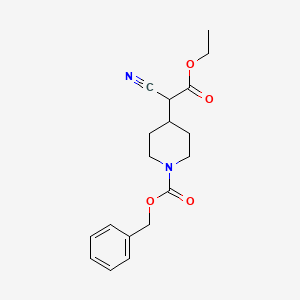
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
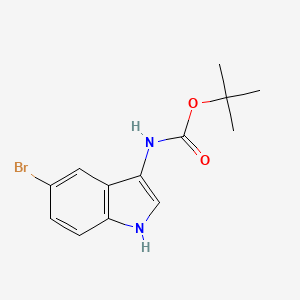
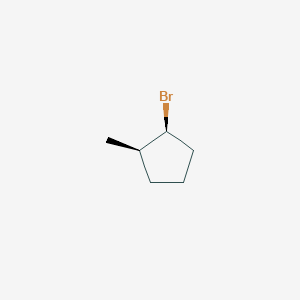
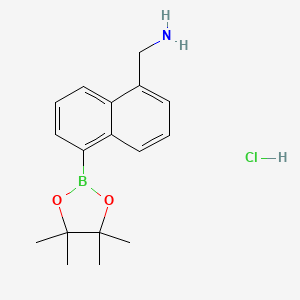


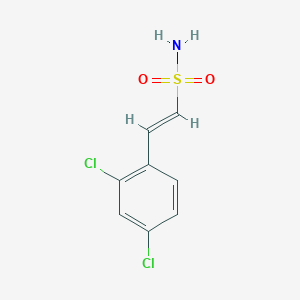
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
